molecular formula C16H30BNO4 B13563952 Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

Cat. No.: B13563952
M. Wt: 311.2 g/mol
InChI Key: VTEOOUKXFBJPKN-UHFFFAOYSA-N
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Description

Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate is a compound that features a boronic ester group, which is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions

Preparation Methods

The synthesis of tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of palladium catalysts and bases such as sodium acetate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like sodium acetate, and oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action for this compound largely depends on its use in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the halide, resulting in the formation of the desired product .

Comparison with Similar Compounds

Similar compounds include other boronic esters and azetidine derivatives. For example:

These compounds share the boronic ester group, making them useful in similar types of reactions

Properties

Molecular Formula

C16H30BNO4

Molecular Weight

311.2 g/mol

IUPAC Name

tert-butyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]azetidine-1-carboxylate

InChI

InChI=1S/C16H30BNO4/c1-14(2,3)20-13(19)18-11-9-12(18)8-10-17-21-15(4,5)16(6,7)22-17/h12H,8-11H2,1-7H3

InChI Key

VTEOOUKXFBJPKN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2CCN2C(=O)OC(C)(C)C

Origin of Product

United States

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